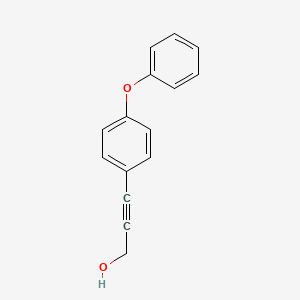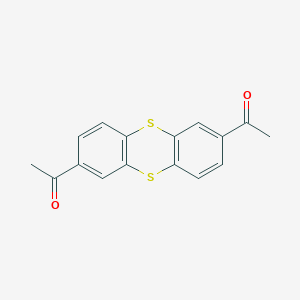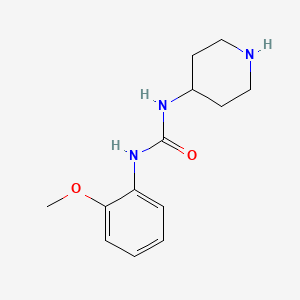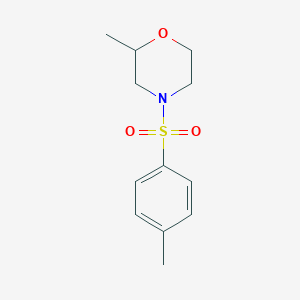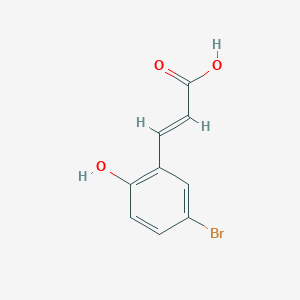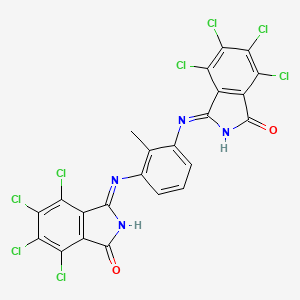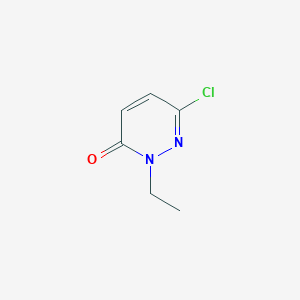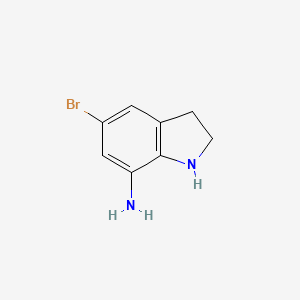
5-Bromo-2,3-dihydro-1H-indol-7-ylamine
Descripción general
Descripción
5-Bromo-2,3-dihydro-1H-indol-7-ylamine is a chemical compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 . It is also known by other synonyms such as 5-bromoindolin-7-amine and 1H-Indol-7-amine, 5-bromo-2,3-dihydro- .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp 2)–H amination reaction . Another method involves the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by an indole nucleus, which is a significant heterocyclic system in natural products and drugs . This structure plays a main role in cell biology and has wide applications in the field of medicinal chemistry .Chemical Reactions Analysis
Indole derivatives, including this compound, possess various biological activities. They are known to undergo various chemical reactions, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.0 g/cm3 and a boiling point of 344.2±0.0 °C at 760 mmHg . It is a brown solid .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study highlighted the antimicrobial activity of heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole, including 1H-indole-2,3-dione derivatives. These compounds, synthesized through a Belinelli synthesis, exhibited significant antibacterial activity against various bacterial and fungal strains, showcasing their potential in pharmaceutical applications as novel antimicrobial agents (Mageed, El- Ezabi, & Khaled, 2021).
Synthetic Applications
Research into the synthesis of polycarbo-substituted indoles and their annulated derivatives used 2-amino-5-bromo-3-iodoacetophenone and 2-amino-5-bromo-3-iodobenzamide as important synthons. These compounds underwent palladium-catalyzed cross-coupling and heteroannulation to produce novel indole derivatives, highlighting their utility in constructing complex nitrogen-containing heterocycles (Mmonwa & Mphahlele, 2016).
Antibacterial Agents
Derivatives containing the 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and indole substructures have been identified with strong antibacterial properties against resistant strains of Staphylococcus aureus and Mycobacterium smegmatis. These findings suggest a mechanism of action distinct from existing antibiotics, which could be crucial for overcoming current resistance mechanisms (Mahboobi, Eichhorn, Popp, Sellmer, Elz, & Möllmann, 2006).
Molecular Structure Studies
An investigation into the crystal structure and hydrogen bonding of 3-trifluoroacetyloxime substituted 7-acetamido-2-aryl-5-bromoindoles provided insights into the molecular interactions in solid states. These studies highlighted the significance of hydrogen bonding networks and π-stacking, which are essential for understanding the properties and reactivity of these compounds (Mphahlele, 2018).
Synthesis and Evaluation of Novel Compounds
The synthesis of ethoxyphthalimide derivatized spiro[indole-3,5′-[1,3]thiazolo[4,5‐c]isoxazol]-2(1H)-ones via ring closure metathesis demonstrated the potential for creating compounds with significant antimicrobial activity. This research outlines a pathway for developing new antimicrobial agents by manipulating the structural frameworks of indole derivatives (Thadhaney, Sain, Pemawat, & Talesara, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-2,3-dihydro-1H-indol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMHMJWQHZUPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


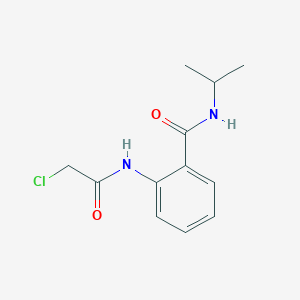
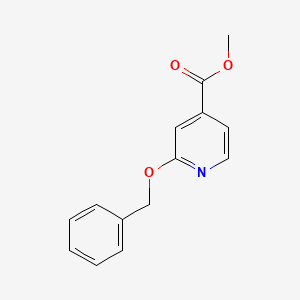


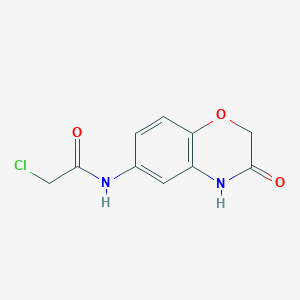
![Methyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]propanoate](/img/structure/B3370648.png)
